molecular formula C19H29N3O3 B7114310 N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide

N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B7114310
M. Wt: 347.5 g/mol
InChI Key: IROCZAQZTSMVKP-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and a dimethylpropanamide moiety

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-15(23)22-12-10-21(11-13-22)9-8-20-18(25)19(2,3)14-16-4-6-17(24)7-5-16/h4-7,24H,8-14H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROCZAQZTSMVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCNC(=O)C(C)(C)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide typically involves multiple steps. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-4-(4-hydroxyphenyl)piperazine: Similar structure but lacks the dimethylpropanamide moiety.

    4-(4-Hydroxyphenyl)piperazine: Lacks the acetyl and dimethylpropanamide groups.

    N-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of the hydroxyphenyl group.

Uniqueness

N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding, while the acetyl and dimethylpropanamide groups contribute to its overall stability and reactivity.

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